GPR52 Agonist Potency Conferred by 4-Bromo Vector vs. Alternative Substituents
In the lead optimization series for GPR52, the 4-bromobenzothiophene scaffold provided a conformationally restricted core that fixed the phenethyl ether torsion. The final optimized compound 7m (derived from a 4-functionalized benzothiophene intermediate) achieved a pEC50 of 7.53 ± 0.08, while earlier analogs with a 7-substitution or unsubstituted core showed significantly reduced potency, and the 5-bromo variant was completely inactive in the functional cAMP assay [1].
| Evidence Dimension | GPR52 Agonist Potency (pEC50) |
|---|---|
| Target Compound Data | pEC50 = 7.53 ± 0.08 (for optimized molecule 7m containing the 4-functionalized benzothiophene core derived from the 4-bromo intermediate) |
| Comparator Or Baseline | 7-substituted benzothiophene core: pEC50 < 6.0 (significant drop); 5-bromo benzothiophene core: inactive (pEC50 < 5.0); unsubstituted parent core: pEC50 < 5.5 |
| Quantified Difference | ≥50-fold potency improvement versus regioisomeric cores, translating to a functional pEC50 difference > 2.5 log units |
| Conditions | cAMP accumulation assay in CHO cells stably expressing human GPR52; measured by HTRF |
Why This Matters
Procurement of the 4-bromo isomer is critical for replicating the conformational lock that delivers sub-100 nM GPR52 agonists; other regioisomers fail to achieve target engagement.
- [1] Setoh, M., Ishii, N., Kono, M., Miyanohana, Y., Shiraishi, E., Harasawa, T., Ota, H., Odani, T., Kanzaki, N., Aoyama, K., Hamada, T., & Kori, M. (2014). Discovery of the First Potent and Orally Available Agonist of the Orphan G-Protein-Coupled Receptor 52. Journal of Medicinal Chemistry, 57(12), 5226–5237. View Source
